2-Hexyldec-2-enal

Regulatory Compliance Flavor and Fragrance Safety FEMA GRAS

2-Hexyldec-2-enal (synonym 2-hexyl-2-decenal, FEMA is a C16 α,β-unsaturated aldehyde belonging to the 2-alkylalk-2-enal family, with molecular formula C16H30O and molecular weight 238.41 g/mol. It occurs naturally as the self-aldol condensation product of octanal in cold-pressed Valencia orange oil and is commercially supplied as a mixture of cis and trans isomers at ≥95% purity, typically stabilized with BHA.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 13893-39-5
Cat. No. B577132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyldec-2-enal
CAS13893-39-5
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCCCCCCC=C(CCCCCC)C=O
InChIInChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+
InChIKeyRSBRHLFCWKXUSQ-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyldec-2-enal (CAS 13893-39-5) Procurement-Relevant Baseline: Class, Physicochemical Identity, and Commercial Presentation


2-Hexyldec-2-enal (synonym 2-hexyl-2-decenal, FEMA 4786) is a C16 α,β-unsaturated aldehyde belonging to the 2-alkylalk-2-enal family, with molecular formula C16H30O and molecular weight 238.41 g/mol [1]. It occurs naturally as the self-aldol condensation product of octanal in cold-pressed Valencia orange oil and is commercially supplied as a mixture of cis and trans isomers at ≥95% purity, typically stabilized with BHA [2]. The compound is regulated as a flavoring agent (FEMA GRAS) but is explicitly prohibited in fragrance applications by the International Fragrance Association [3].

Why 2-Hexyldec-2-enal Cannot Be Interchanged with Other 2-Alkylalk-2-enals or Aldehydic Flavor Ingredients


The 2-alkylalk-2-enal family exhibits chain-length-dependent sensory profiles, with even single methylene-unit shifts altering odor quality and detection thresholds [1]. 2-Hexyldec-2-enal occupies a specific C16 slot defined by the octanal self-condensation route; its shorter-chain analog 2-butyl-2-octenal (C12, from hexanal) delivers green-fatty-savory notes, while the longer-chain 2-octyl-2-dodecenal (C20, from decanal) imparts waxy-animal fatlike character [2][3]. Critically, 2-hexyldec-2-enal is the major malodorous impurity (up to ~2.0% w/w) in commercial hexyl cinnamic aldehyde and is prohibited in fragrances, whereas hexyl cinnamic aldehyde enjoys broad perfumery use at up to 9.9% IFRA allowance [4]. These regulatory, sensory, and synthetic-pathway differences preclude generic in-class substitution without altering product safety compliance, sensory performance, and procurement specification integrity.

2-Hexyldec-2-enal (CAS 13893-39-5) Quantitative Differentiation vs. Closest Analogs: Evidence-Based Procurement Guide


Regulatory Use-Domain Bifurcation: Flavor GRAS (≤5.0 ppm) vs. Fragrance Prohibition

2-Hexyldec-2-enal is explicitly prohibited for fragrance use by IFRA, while the Flavor and Extract Manufacturers Association (FEMA) permits its use as a GRAS flavoring substance at a maximum concentration of 5.0 ppm. This constitutes a sharp regulatory bifurcation that fundamentally distinguishes procurement: the compound is a legitimate flavor ingredient but a liability in any fragrance formulation. Its close process neighbor, hexyl cinnamic aldehyde (HCA, CAS 101-86-0), operates under the inverse regulatory logic—broadly permitted in fragrances at up to 9.9% (IFRA 51st Amendment) and widely used as a jasmine-floral perfumery material [1][2]. Within the 2-alkylalk-2-enal series, both shorter-chain 2-butyl-2-octenal and longer-chain 2-octyl-2-dodecenal are likewise classified as 'not for fragrance use' [3], making the fragrance/flavor distinction a family-wide regulatory pattern but with 2-hexyldec-2-enal being the only member simultaneously recognized as the major process impurity requiring chromatographic monitoring in HCA production [1].

Regulatory Compliance Flavor and Fragrance Safety FEMA GRAS IFRA Standards Procurement Risk Management

Natural Occurrence Authentication: GC-MS Confirmed in Citrus Oil vs. Synthetic-Only Classification of Longer-Chain Analog

2-Hexyldec-2-enal was structurally elucidated and confirmed as a naturally occurring component in cold-pressed Valencia orange oil using fractional distillation/folding followed by GC and high-resolution GC-MS on two different capillary column phases [1]. The compound is the self-aldol condensation product of octanal, which is one of the three key aliphatic aldehydes naturally present in orange oil. Its occurrence was corroborated by independent synthesis and organoleptic panel evaluation [1]. In contrast, its longer-chain family member 2-octyl-2-dodecenal (FEMA 4785, the decanal self-aldol dimer) is reported as 'not yet found in nature' and is classified as synthetic [2]. This natural vs. synthetic distinction carries labeling and regulatory implications—particularly for 'natural flavor' claims under FDA 21 CFR 117 and EU Regulation 1334/2008—that directly affect procurement specification requirements for natural-claim products.

Natural Product Authentication Citrus Oil Chemistry GC-MS Analysis Flavor Labeling Compliance Biobased Procurement

Catalytic Aldol Condensation Yield: MgO@CTF Heterogeneous Catalysis Achieving >80% Octanal Conversion to 2-Hexyldec-2-enal

A MgO-impregnated covalent triazine framework catalyst system (MgO@CTF, 5 wt% MgO loading) was specifically evaluated for the production of 2-hexyl-2-decenal from octanal via self-aldol condensation, achieving over 80% conversion at 170 °C within 4 hours, with catalyst reusability demonstrated for up to 5 cycles [1]. This represents a heterogeneous catalytic alternative to the traditional homogeneous base-catalyzed aldol condensation, which in the context of commercial hexyl cinnamic aldehyde production generates 2-hexyldecenal as an undesired by-product at approximately 1.3–2.0% w/w, requiring excess benzaldehyde to suppress its formation [2]. The MgO@CTF system demonstrates that 2-hexyldec-2-enal can be targeted as the primary product rather than being a problematic side-stream, with quantified conversion metrics enabling process-scale feasibility assessment.

Heterogeneous Catalysis Aldol Condensation Green Chemistry Synthesis Covalent Triazine Frameworks Process Efficiency

Organoleptic Profile for Targeted Flavor Application: Waxy-Fatty-Soapy Notes Optimized for Savory and Fried-Food Formulations

2-Hexyldec-2-enal is characterized organoleptically as waxy, fatty, aldehydic, soapy, and slightly rancid, with specific application recommended for fried potato chips, fat replacers, cooking sprays, lard flavors, and roasted sesame/tahini notes [1]. This profile contrasts directly with hexyl cinnamic aldehyde (jasmine-like floral, sweet, used in white florals and muguet accords) [2] and with its longer-chain analog 2-octyl-2-dodecenal, which at 1% dilution presents as 'waxy, earthy, citruslike, oily and animal fatlike'—a more animalic/heavy character [3]. The sensorially relevant structural difference is carbon chain length: C16 for the target compound vs. C20 for 2-octyl-2-dodecenal, producing a distinct shift from savory-culinary to animal-fat sensory character. Within the family, the systematic structure-odor relationship was established by Robert et al. (2004), who determined that odor quality and detection thresholds of 2-alkylalk-2-enals vary predictably with alkyl chain substitution [4].

Flavor Chemistry Sensory Evaluation Organoleptic Profiling Savory Flavor Formulation Aldehydic Character

Commercial Purity Grade, Isomer Composition, and Stabilization: ≥95% cis/trans Mixture with BHA Stabilizer Enabling Reproducible Procurement

Commercially available 2-hexyldec-2-enal from the leading supplier MilliporeSigma is specified at ≥95% purity (mixture of cis and trans isomers), stabilized with butylated hydroxyanisole (BHA) to prevent oxidative degradation of the α,β-unsaturated aldehyde function . This product carries natural (US) designation, Halal and Kosher certifications, and FDA 21 CFR 117 regulatory compliance . The presence of a specified stabilizer (BHA) is a differentiating procurement factor, as unstabilized α,β-unsaturated aldehydes are susceptible to autoxidation and polymerization during storage, potentially altering sensory properties and assay values. By comparison, the longer-chain analog 2-octyl-2-dodecenal is supplied at a lower assay specification (94% minimum) and without explicit stabilizer declaration in standard commercial offerings . The target compound also provides defined GC retention indices (DB-Wax: (E)-isomer 2101, (Z)-isomer 2086) [1] and a validated 2D GC-FID analytical method for quantitative determination, including separation from co-eluting impurities [2], strengthening quality control confidence for procurement acceptance.

Chemical Purity Specification Isomer Ratio Stabilizer Formulation Procurement Quality Control Product Consistency

High-Confidence Procurement and Application Scenarios for 2-Hexyldec-2-enal (CAS 13893-39-5) Based on Quantitative Differentiation Evidence


Savory and Fried-Food Flavor Formulations Requiring Waxy-Fatty Aldehydic Character with FEMA GRAS Compliance

The compound's specific organoleptic profile—waxy, fatty, aldehydic, soapy, slightly rancid—makes it the preferred 2-alkylalk-2-enal for savory food applications including fried potato chips, fat replacers, cooking sprays, lard-type flavors, and roasted sesame/tahini formulations [1]. At the FEMA GRAS maximum use level of 5.0 ppm in finished food [2], it delivers the characteristic 'fried-fat' aldehyde note without exceeding regulatory thresholds. Formulators should select this specific C16 compound over the shorter C12 analog (2-butyl-2-octenal; green-meaty character) or the longer C20 analog (2-octyl-2-dodecenal; animal-fatlike, earthy) to achieve the target savory-culinary sensory profile [3]. Procurement should specify ≥95% purity, natural (US) grade, BHA-stabilized to ensure batch-to-batch sensory reproducibility.

Natural Flavor Ingredient Sourcing Where Documented Botanical Occurrence Is Required for Regulatory Labeling

For natural flavor labeling under FDA 21 CFR 117 or EU Regulation 1334/2008, procurement of 2-hexyldec-2-enal identified as 'natural (US)' and supported by published GC-MS confirmation in Valencia orange oil [1] provides defensible documentation that the compound is a naturally occurring substance. This differentiates it from the longer-chain analog 2-octyl-2-dodecenal, which is classified as synthetic with no published natural occurrence [2]. For natural citrus flavor complexes, 2-hexyldec-2-enal serves as a trace-authentic marker of the aldol condensation chemistry occurring during orange oil concentration and storage. Procurement specifications should reference the Abreu et al. (2017) publication and the botanical-source designation on the vendor certificate of analysis.

Hexyl Cinnamic Aldehyde Quality Control: Reference Standard for Impurity Monitoring by Validated 2D GC-FID

In the industrial production of hexyl cinnamic aldehyde (HCA) for perfumery, 2-hexyldec-2-enal is the major process impurity formed via octanal self-aldol condensation, typically present at up to ~2.0% w/w in crude product [1]. A validated 2D GC-FID method using non-polar and polar capillary columns connected in series provides well-separated peaks for cis-HCA, trans-HCA, and 2-hexyldec-2-enal, with validation parameters (precision, recovery, linearity, LOD) established per ICH guidelines [1]. Procurement of high-purity 2-hexyldec-2-enal (≥95%) as a reference standard enables accurate quantification of this malodorous impurity in HCA batches, supporting compliance with fragrance-grade purity specifications. The EP0392579 patent confirms that this impurity is not readily separable by distillation alone, making chromatographic monitoring essential [2].

Heterogeneous Catalytic Process Development for Sustainable In-House Synthesis of 2-Alkylalk-2-enals

The MgO@CTF catalytic system achieving >80% octanal conversion to 2-hexyl-2-decenal at 170 °C within 4 hours, with catalyst reusability for up to 5 cycles [1], provides a process-viable heterogeneous route for organizations seeking to produce 2-hexyldec-2-enal in-house rather than relying on commercial sourcing. This approach transforms the compound from a by-product stream into a targeted synthesis product, with the heterogeneous catalyst offering advantages in separation, reuse, and reduced waste generation versus traditional homogeneous alkali catalysis. Procurement of the octanal precursor and MgO@CTF catalyst components, rather than the finished compound, may be appropriate for organizations with chemical synthesis capabilities and sufficient volume requirements. Process development should benchmark against the published conversion and reusability data to establish an internal business case.

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